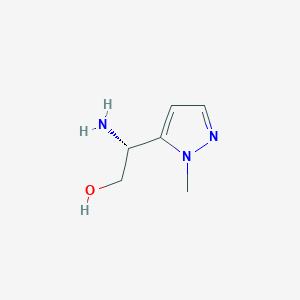
(2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chiral compound with a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of a pyrazole derivative with an appropriate amine. One common method involves the use of (1-methyl-1H-pyrazol-5-yl)ethan-1-one as a starting material, which is then subjected to reductive amination with an amine source under hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
化学反应分析
Types of Reactions
(2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of alkyl or aryl derivatives.
科学研究应用
(2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The compound’s pyrazole ring is crucial for its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
(2S)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activity.
2-amino-2-(1H-pyrazol-5-yl)ethan-1-ol: Lacks the methyl group on the pyrazole ring, which can affect its chemical properties and reactivity.
2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: The position of the amino group on the pyrazole ring is different, leading to variations in its chemical behavior.
Uniqueness
(2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of a methyl group on the pyrazole ring. These features contribute to its distinct chemical properties and biological activity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C6H11N3O |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(2-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-9-6(2-3-8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3/t5-/m0/s1 |
InChI 键 |
CWYPOBWZHYYXOB-YFKPBYRVSA-N |
手性 SMILES |
CN1C(=CC=N1)[C@H](CO)N |
规范 SMILES |
CN1C(=CC=N1)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


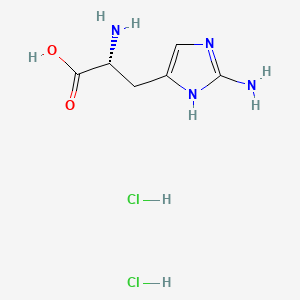

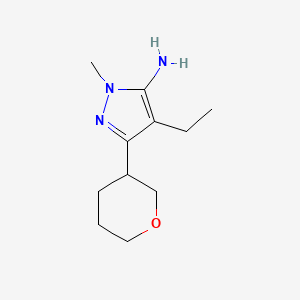

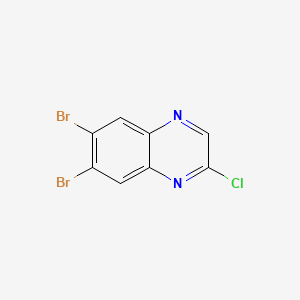


![2-[4-[(4-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622120.png)
![3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine](/img/structure/B13622127.png)
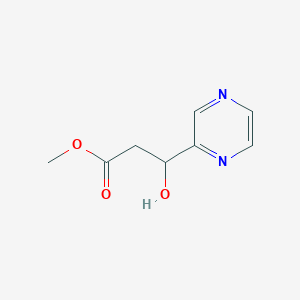
![tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate](/img/structure/B13622136.png)
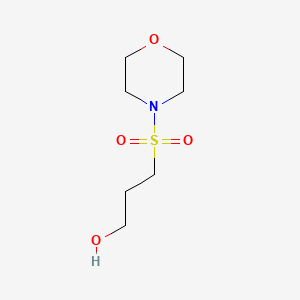
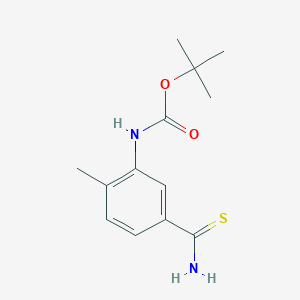
![Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13622158.png)
